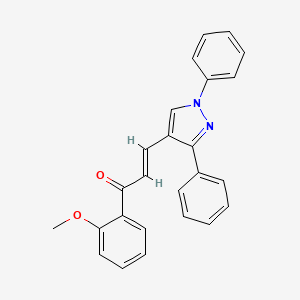

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c1-29-24-15-9-8-14-22(24)23(28)17-16-20-18-27(21-12-6-3-7-13-21)26-25(20)19-10-4-2-5-11-19/h2-18H,1H3/b17-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKAKMYIWRBDKR-WUKNDPDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one, a compound characterized by its pyrazole and enone moieties, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, which are known for their significant biological activities. The chemical structure can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one |

| Molecular Formula | C26H22N2O |

| Molecular Weight | 410.46 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have highlighted the potential of (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one as an anticancer agent. A notable study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating potent growth inhibition compared to non-cancerous cell lines .

The anticancer activity is believed to stem from the compound's ability to disrupt microtubule assembly, a critical process in cell division. In vitro studies showed that at concentrations of 20 μM, certain derivatives could inhibit microtubule assembly by approximately 40% . Additionally, apoptosis studies indicated that these compounds could enhance caspase-3 activity and induce morphological changes in cancer cells at low concentrations (1 μM), further confirming their role as apoptosis-inducing agents .

Antimicrobial Activity

Apart from its anticancer properties, this compound has also been evaluated for antimicrobial activity. Research indicates that pyrazole derivatives exhibit significant antibacterial effects against various pathogens. For instance, a related study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Moreover, these compounds displayed synergistic effects when combined with conventional antibiotics like ciprofloxacin.

Summary of Biological Activities

The following table summarizes the biological activities associated with (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(2-methoxyphenyl)prop-2-en-1-one:

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Electronic Properties :

- (2E)-1-Phenyl Derivative () : Lacks the methoxy group, resulting in reduced electron donation. Crystallographic analysis reveals a planar chalcone scaffold with intermolecular C–H···O hydrogen bonds .

- 4-Chlorophenyl Derivative () : The electron-withdrawing Cl substituent increases polarity and may enhance oxidative stability compared to the methoxy-substituted compound .

- The monoclinic crystal system (space group P2₁/c) contrasts with the target compound’s uncharacterized packing .

Heterocyclic Variations :

- (E)-3-(1,3-Diphenylpyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one () : Replacing the methoxyphenyl with a thiazole ring introduces sulfur-based hydrogen bonding and aromaticity shifts, affecting solubility and bioactivity .

- Triazole-Substituted Chalcone () : The triazole-methoxy group in compound 30 enhances hydrogen-bonding capacity, improving antifungal activity (MIC = 20% yield) compared to pyrazole analogs .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.